4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile is an organic compound that features a naphthalene moiety linked to a benzonitrile group via a three-carbon chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzonitrile as the primary starting materials.
Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation reaction to form 1-acetylnaphthalene.
Coupling Reaction: 1-acetylnaphthalene is then subjected to a coupling reaction with benzonitrile in the presence of a suitable catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)benzonitrile: Similar structure but lacks the ketone functional group.
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile: Similar structure with an additional double bond in the carbon chain.
Uniqueness
4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile is unique due to the presence of both the naphthalene and benzonitrile moieties linked by a three-carbon chain with a ketone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62584-78-5 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(3-naphthalen-1-yl-3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-16-10-8-15(9-11-16)12-13-20(22)19-7-3-5-17-4-1-2-6-18(17)19/h1-11H,12-13H2 |
InChI Key |
NHRABLKQYZSGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.